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Compound of Interest

Compound Name: Fructo-oligosaccharide DP14

Cat. No.: B12399284

This technical guide provides a comprehensive overview of the solubility of Fructo-
oligosaccharide with a degree of polymerization of 14 (FOS DP14). It is intended for
researchers, scientists, and drug development professionals who require a deep understanding
of the physicochemical properties of long-chain FOS. This document summarizes available
guantitative data, presents detailed experimental protocols for solubility determination, and
visualizes key biological signaling pathways influenced by FOS.

Introduction to Fructo-oligosaccharide (FOS) DP14

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates composed of
fructose units linked by (2 - 1) glycosidic bonds, typically with a terminal glucose unit. The
degree of polymerization (DP) refers to the number of fructose and glucose units in the chain.
FOS are naturally present in various plants and are also produced commercially for use as
prebiotics and low-calorie sweeteners.[1]

FOS with a higher degree of polymerization, such as DP14, are often referred to as long-chain
FOS or inulin-type fructans. These longer chains exhibit distinct physicochemical properties
compared to their short-chain counterparts, including lower solubility in water and a less sweet
taste.[1][2] The solubility of FOS DP14 is a critical parameter in its application in food
technology, pharmaceuticals, and nutraceuticals, as it influences dissolution rates,
bioavailability, and texture in various formulations.

Solubility of High DP Fructo-oligosaccharides
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The solubility of Fructo-oligosaccharides is influenced by several factors, most notably the
degree of polymerization (DP), temperature, and the solvent system. Generally, as the chain
length (DP) of the FOS molecule increases, its solubility in aqueous solutions decreases.[1][2]
This is attributed to the increased molecular weight and the potential for greater intermolecular
interactions, leading to a more ordered, crystalline structure that is less readily solvated.

Quantitative Solubility Data

Precise quantitative solubility data for FOS with a specific degree of polymerization of 14 is
limited in publicly available literature. However, data for inulin and long-chain FOS with a high
average DP can provide valuable insights into the expected solubility of FOS DP14. The
following table summarizes a selection of reported solubility values for high DP fructans. It is
important to note that the reported values can vary depending on the source of the fructan, its
purity, and the specific experimental conditions used for measurement.

Fructan -
Temperatur  Solubility
SourcelTyp  Average DP  Solvent Reference

e (°C) (g/L)
e

Chicory Inulin ~ >10 Water Not Specified  118.67 [2]

Jerusalem
Artichoke >10 Water Not Specified  4.62 [2]

Inulin

High-
Performance ]

] High Water 50 Low [3]
Inulin

(Raftiline HP)

High-

Performance )

nuli High Water 90 350 (35%) [3]
nulin

(Raftiline HP)

Inulin Not Specified  Water 20 ~100 (10%) [1]

Note: The term "High" for average DP indicates that the product has been processed to enrich
the long-chain fraction.
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The data clearly demonstrates the significant impact of temperature on the solubility of high DP
fructans. A dramatic increase in solubility is observed at higher temperatures.[3] This property
is often exploited in industrial processes to dissolve and incorporate inulin or long-chain FOS
into food products.

Factors Affecting Solubility

o Degree of Polymerization (DP): As previously mentioned, higher DP fructans are generally
less soluble in water.[1][2]

o Temperature: Solubility in water increases significantly with increasing temperature.[3]

e Solvent: FOS are highly soluble in water and generally insoluble in non-polar organic
solvents. In aqueous-ethanol solutions, the solubility of FOS decreases as the concentration
of ethanol increases. This property is utilized for the precipitation and purification of FOS.

e pH: The pH of the solution can influence the stability of FOS, with hydrolysis occurring at
acidic pH values, which can indirectly affect solubility measurements by altering the
composition of the solute.

e Presence of other solutes: The presence of other components in a solution, such as sugars,
salts, or other polymers, can impact the solubility of FOS through various interactions.

Experimental Protocol for Determining FOS
Solubility

The determination of the equilibrium solubility of Fructo-oligosaccharides is crucial for their
characterization and application. The shake-flask method is considered the gold standard for
measuring equilibrium solubility due to its simplicity and reliability.[4] The subsequent
quantification of the dissolved FOS is typically performed using High-Performance Liquid
Chromatography (HPLC).

Principle

An excess amount of the FOS powder is suspended in a solvent of interest (e.g., deionized
water) in a sealed container. The suspension is agitated at a constant temperature for a
sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals
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the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the
saturated solution. The concentration of the FOS in the clear supernatant is then determined
using a suitable analytical method, such as HPLC with refractive index detection (RID) or
pulsed amperometric detection (PAD).

Materials and Equipment

e Fructo-oligosaccharide (FOS) DP14 powder

e Solvent (e.g., deionized water, ethanol-water mixtures)

o Glass vials or flasks with screw caps

» Thermostatically controlled shaker or incubator

e Centrifuge

o Syringe filters (e.g., 0.45 um pore size)

o High-Performance Liquid Chromatography (HPLC) system equipped with:

o A suitable column for carbohydrate analysis (e.g., an amino-based or ion-exchange
column)

o Refractive Index Detector (RID) or Pulsed Amperometric Detector (PAD)
e Analytical balance

e Volumetric flasks and pipettes

Procedure

o Preparation of the Suspension:

o Accurately weigh an excess amount of FOS DP14 powder and add it to a pre-weighed
vial. The amount should be sufficient to ensure that undissolved solid remains at
equilibrium.

o Add a known volume or weight of the desired solvent to the vial.
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o Securely cap the vial to prevent solvent evaporation.
e Equilibration:

o Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g.,
25 °C, 37 °C).

o Agitate the samples at a constant speed. The agitation should be vigorous enough to keep
the solid suspended but not so vigorous as to cause foaming or splashing.

o Allow the samples to equilibrate for a predetermined time. The equilibration time should be
established in preliminary experiments by taking samples at different time points (e.g., 24,
48, and 72 hours) until the concentration of the dissolved FOS remains constant. A typical
equilibration time is 24 to 48 hours.[4]

e Phase Separation:

o After equilibration, remove the vials from the shaker and allow the undissolved solid to
settle.

o To ensure complete separation of the solid phase, centrifuge the vials at a high speed
(e.g., 10,000 x g) for a specified duration (e.g., 15-30 minutes).

o Sample Collection and Preparation:

o Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to
disturb the sedimented solid.

o Filter the collected supernatant through a syringe filter (0.45 pm) to remove any remaining
fine particles.

o Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls
within the linear range of the HPLC calibration curve.

e Quantification by HPLC:

o Prepare a series of standard solutions of FOS DP14 of known concentrations.
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o Inject the standard solutions into the HPLC system to generate a calibration curve.
o Inject the diluted sample solution into the HPLC system.

o Identify and quantify the FOS DP14 peak based on its retention time and the calibration
curve.

Calculation

The solubility of FOS DP14 is calculated using the following formula:

Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Biological Significance and Signaling Pathways

Fructo-oligosaccharides, including those with a high degree of polymerization, are well-known
prebiotics that are not digested in the upper gastrointestinal tract and are fermented by
beneficial bacteria in the colon. This fermentation leads to the production of short-chain fatty
acids (SCFAs) and other metabolites that can modulate various physiological processes and
signaling pathways.

FOS and the IRS/PIBK/AKT Signaling Pathway in
Neuroinflammation

Recent studies have shown that FOS, in combination with Galacto-oligosaccharides (GOS),
can improve neuroinflammation and cognitive function. This is achieved by modulating the gut
microbiota and up-regulating the Insulin Receptor Substrate (IRS)/Phosphoinositide 3-kinase
(PI3K)/Protein Kinase B (AKT) signaling pathway.[5] This pathway is crucial for neuronal
survival, growth, and synaptic plasticity.

Decreased
Neuroinflammation
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Cognition
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FOS modulation of the IRS/PI3K/AKT signaling pathway.

FOS, Gut Microbiota, and the AhR/IL-22 Signaling
Pathway in Ulcerative Colitis

Fructo-oligosaccharides have also been shown to alleviate symptoms of ulcerative colitis. FOS
intake modulates the gut microbiota, leading to an increase in tryptophan metabolism.[6]
Tryptophan metabolites, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA),
act as ligands for the Aryl hydrocarbon Receptor (AhR). Activation of AhR leads to the
production of Interleukin-22 (IL-22), which plays a crucial role in maintaining intestinal barrier

integrity and reducing inflammation.[6]
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FOS-mediated activation of the AhR/IL-22 axis in the gut.
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Conclusion

The solubility of Fructo-oligosaccharide DP14 is a critical parameter that is significantly
influenced by temperature and the solvent system. While specific quantitative data for FOS
DP14 remains elusive, the available information for high DP inulin and FOS provides a strong
indication of its solubility behavior. The detailed experimental protocol provided in this guide
offers a robust framework for accurately determining the solubility of FOS DP14 and other
oligosaccharides. Furthermore, the elucidation of the signaling pathways modulated by FOS
underscores its biological importance and potential therapeutic applications. This technical
guide serves as a valuable resource for researchers and professionals working with long-chain
Fructo-oligosaccharides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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